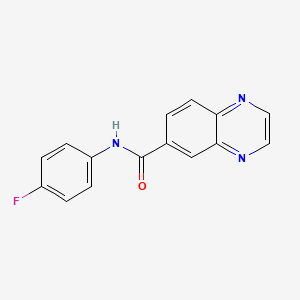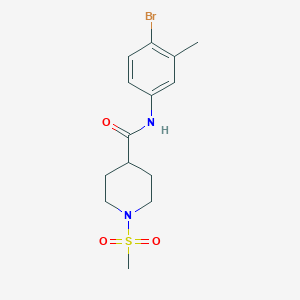![molecular formula C27H40O2 B5128296 4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate](/img/structure/B5128296.png)
4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate is a chemical compound that belongs to the class of bicyclic compounds. It has various applications in scientific research, including its use as a chemical probe for studying the biological functions of certain proteins and its potential as a therapeutic agent. In 2.2]oct-1-yl 4-hexylcyclohexanecarboxylate.
Mecanismo De Acción
The mechanism of action of 4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate is not fully understood. However, it has been shown to inhibit the activity of Nav1.7 and TRPV1 channels, which are involved in the transmission of pain signals. It may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In vitro studies have shown that 4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate can inhibit the activity of Nav1.7 and TRPV1 channels with high potency and selectivity. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated its potential as a therapeutic agent for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate in lab experiments is its high potency and selectivity for Nav1.7 and TRPV1 channels. This makes it a useful tool for studying the biological functions of these channels. However, one limitation is that it may have off-target effects on other ion channels or proteins, which could complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of 4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate. One direction is to investigate its potential as a therapeutic agent for the treatment of pain and inflammation in animal models. Another direction is to explore its selectivity for Nav1.7 and TRPV1 channels in more detail, including its interactions with other ion channels and proteins. Additionally, the synthesis of analogs of 4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate could lead to the discovery of compounds with improved potency and selectivity for these channels.
Métodos De Síntesis
The synthesis of 4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate involves a multistep process. The starting material is bicyclo[2.2.2]oct-1-ene, which is reacted with phenylmagnesium bromide to form 4-phenylbicyclo[2.2.2]octan-1-ol. The alcohol is then converted to the corresponding mesylate, which is reacted with 4-hexylcyclohexanecarboxylic acid to yield the desired product. The synthesis has been optimized to produce high yields and purity of the product.
Aplicaciones Científicas De Investigación
4-phenylbicyclo[2.2.2]oct-1-yl 4-hexylcyclohexanecarboxylate has various applications in scientific research. It has been used as a chemical probe for studying the biological functions of certain proteins, including the voltage-gated sodium channel Nav1.7 and the transient receptor potential vanilloid 1 (TRPV1) ion channel. It has also been investigated as a potential therapeutic agent for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
(4-phenyl-1-bicyclo[2.2.2]octanyl) 4-hexylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O2/c1-2-3-4-6-9-22-12-14-23(15-13-22)25(28)29-27-19-16-26(17-20-27,18-21-27)24-10-7-5-8-11-24/h5,7-8,10-11,22-23H,2-4,6,9,12-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIRLFNGKHEZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCC(CC1)C(=O)OC23CCC(CC2)(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenyl-1-bicyclo[2.2.2]octanyl) 4-hexylcyclohexane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5128226.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-4-piperidinyl)methyl]-2-phenylethanamine](/img/structure/B5128244.png)
![N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5128248.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B5128255.png)
![1-(4-biphenylyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5128258.png)
![dimethyl 5-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}isophthalate](/img/structure/B5128260.png)
![2-[1-(4-morpholinyl)-3-phenyl-2-propyn-1-yl]-4-nitrophenol](/img/structure/B5128261.png)

![ethyl 4-({4-[2-(4-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B5128274.png)
![1-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128277.png)
![N-[4-(decyloxy)phenyl]-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5128285.png)
![1-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128293.png)

![1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene](/img/structure/B5128314.png)